molecular formula C16H16N4O B11228983 2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11228983
M. Wt: 280.32 g/mol
InChI Key: SGHVZEHDBZNVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a high-purity chemical reagent designed for medicinal chemistry and drug discovery research. This compound is built on the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, which is recognized for its remarkable versatility in drug design due to its favorable physicochemical properties and its structural similarity to purines, making it an effective bioisostere in various therapeutic contexts . The core research applications and mechanistic insights for this compound include: Kinase Inhibition and Cancer Research: The TP scaffold has been successfully investigated as a key pharmacophore in the development of potent kinase inhibitors. Its planar structure allows it to compete with ATP for binding in the catalytic sites of various kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-Kinases (PI3Ks) . The cyclobutyl and methoxyphenyl substituents on this specific derivative are strategically positioned to explore interactions within hydrophobic regions of enzyme active sites, potentially leading to enhanced potency and selectivity. Antiviral Drug Discovery: TP-based compounds have emerged as promising disruptors of protein-protein interactions in viral replication machinery. Specifically, derivatives have shown significant activity against influenza virus by inhibiting the interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase (RdRP), a validated antiviral target . This makes them valuable tools for researching broad-spectrum antiviral agents. Antiparasitic and Antimicrobial Agents: The TP scaffold exhibits notable potential in combating neglected tropical diseases. Metal complexes of TP derivatives have demonstrated high efficacy in vitro against various Leishmania species and Trypanosoma cruzi , the causative agents of leishmaniasis and Chagas disease, often outperforming reference drugs . Furthermore, simple TP derivatives have been identified as potent DNA Gyrase inhibitors, exhibiting strong antibacterial and antifungal activities . Versatile Scaffold for Optimization: The synthetic accessibility of the TP core allows for extensive structure-activity relationship (SAR) studies. The presence of multiple nitrogen atoms in the ring system also provides metal-chelating properties, which can be exploited to develop diagnostic probes or to enhance biological activity through coordination chemistry . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

2-cyclobutyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H16N4O/c1-21-13-7-3-6-12(10-13)14-8-9-17-16-18-15(19-20(14)16)11-4-2-5-11/h3,6-11H,2,4-5H2,1H3

InChI Key

SGHVZEHDBZNVNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)C4CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Industrial Production Methods

the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its eco-friendly and efficient nature .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, such as anti-inflammatory and antiproliferative activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are highly dependent on substituents at the 2- and 7-positions. Below is a detailed comparison with key analogs:

Substituent Effects on Antiproliferative Activity

Compound 2-Substituent 7-Substituent IC50 (Cancer Cells) Key Target Reference
2-Cyclobutyl-7-(3-methoxyphenyl) Cyclobutyl 3-methoxyphenyl N/A Unknown -
8q (CA-4 analog) 3-Phenylpropylamino 4-Fluoroaniline 83 nM (HeLa) Tubulin
H12 (Indole hybrid) Indole-linked group 3,4-Dimethoxyphenyl 9.47 µM (MGC-803) ERK signaling
5h (Antitubercular agent) - 4-Fluorophenyl N/A Mycobacterium spp.
  • Potency and Selectivity: Compound 8q, with a 4-fluoroaniline group at the 7-position, exhibits nanomolar IC50 values against HeLa cells and inhibits tubulin polymerization 2-fold more potently than combretastatin A-4 (CA-4) .
  • Mechanistic Diversity: Derivatives like H12 demonstrate activity via the ERK pathway rather than tubulin, highlighting how structural variations redirect biological effects . The cyclobutyl group in the target compound could favor interactions with hydrophobic pockets in kinases or epigenetic enzymes, a hypothesis supported by the scaffold’s known polypharmacology .

Substituent Effects on Physicochemical Properties

  • Electronic Effects : The 3-methoxyphenyl group provides electron-donating character, contrasting with electron-withdrawing substituents (e.g., 4-chloro or 4-bromo in 8s and 8u ), which may improve stability or alter hydrogen-bonding interactions .

Target Specificity

  • Tubulin Binders : Halogenated anilines (e.g., 8q , 8s ) at the 7-position are strongly associated with tubulin inhibition, while methoxy groups may shift selectivity toward kinases or carbonic anhydrases .
  • Epigenetic Targets : Derivatives with bulkier 2-substituents (e.g., tert-butyl in ) show activity against LSD1 and BRD4, suggesting the cyclobutyl group could similarly engage epigenetic targets .

Biological Activity

2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of triazolo-pyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16N4O
  • Molecular Weight : 280.32 g/mol
  • Structure : The compound features a cyclobutyl group and a methoxyphenyl substituent attached to a triazolo-pyrimidine core.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine. Research indicates that compounds within this class can inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating the expression of key proteins involved in cell survival and death. For instance, compounds similar to this one have been shown to down-regulate anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic factors like Bax and Bak .

Inhibition of Kinases

Another significant area of research involves the inhibition of specific kinases associated with cancer progression. For example:

  • Skp2 Inhibition : Compounds targeting Skp2 (S-phase kinase-associated protein 2) have demonstrated promising results in inhibiting tumor growth. The inhibition of Skp2 leads to the accumulation of its substrates (e.g., p21 and p27), which are crucial for cell cycle regulation .

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative activity of triazolo-pyrimidine derivatives against various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values as low as 0.85 μM against MGC-803 cells, showcasing strong selectivity for cancer cells over normal cells .
  • Xenograft Models : In vivo studies using MGC-803 xenograft models demonstrated that specific derivatives significantly inhibited tumor growth without noticeable toxicity to the host organisms. This suggests a favorable therapeutic index for these compounds in potential clinical applications .

Comparative Analysis

To better understand the biological activity of 2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine compared to other related compounds, a summary table is provided below:

Compound NameBiological ActivityIC50 (μM)Mechanism
2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidineAntiproliferativeTBDApoptosis induction
Compound E35Antitumor0.85Skp2 inhibition
Compound 43Antiproliferative0.85Mitochondrial pathway activation

Q & A

Q. Key Optimization Table :

ParameterOptimal RangeImpact on Yield/PurityReference
SolventDMF or ethanolEnhances cyclization kinetics
Temperature80–120°CBalances reaction rate vs. degradation
Catalystp-TsOH (0.1–0.5 eq)Accelerates ring closure
Reaction Time6–12 hoursMinimizes by-product formation

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:
Structural elucidation requires a combination of:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.9 ppm), cyclobutyl protons (δ 1.2–2.5 ppm), and methoxy groups (δ ~3.8 ppm) .
    • ¹³C NMR : Triazole and pyrimidine carbons (δ 145–160 ppm), methoxyphenyl carbons (δ 110–160 ppm) .
  • IR Spectroscopy : C=N stretching (1640–1680 cm⁻¹) confirms triazole ring formation .
  • X-ray Crystallography : Resolves stereochemistry and confirms cyclobutyl orientation (e.g., dihedral angles between triazole and pyrimidine rings) .

Q. Example ¹H NMR Peaks (from analogs) :

Proton TypeChemical Shift (δ, ppm)Reference
Aromatic (methoxyphenyl)7.3–7.5 (m)
Cyclobutyl CH₂1.8–2.4 (m)
OCH₃3.82 (s)

Advanced: How can contradictions in spectral data (e.g., unexpected peaks in NMR) be resolved?

Methodological Answer:
Contradictions arise from impurities, tautomerism, or dynamic effects. Resolution strategies include:

  • 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes overlapping signals .
  • Variable Temperature NMR : Identifies tautomeric equilibria (e.g., triazole ring proton exchange) .
  • X-ray Diffraction : Provides definitive structural confirmation, resolving ambiguities in substituent orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .

Advanced: What experimental approaches are used to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Kinetic Studies : Monitor degradation via HPLC at controlled pH (2–12) and temperatures (25–60°C). For example, acidic conditions may hydrolyze methoxy groups, while basic conditions degrade the triazole ring .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determines thermal decomposition onset (e.g., >200°C for triazolopyrimidines) .

Advanced: How can molecular docking and SAR studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock Vina) to predict binding modes with targets (e.g., viral proteases). For example, the cyclobutyl group may occupy hydrophobic pockets, while methoxyphenyl interacts via π-π stacking .
  • SAR Strategies :
    • Substituent Variation : Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target affinity .
    • Scaffold Modification : Introduce pyridine or pyrazolo rings to improve solubility and metabolic stability .

Q. Example SAR Findings (from analogs) :

SubstituentBioactivity TrendReference
3-MethoxyphenylModerate antiviral activity
4-FluorophenylEnhanced binding affinity
Cyclobutyl vs. CyclohexylImproved metabolic stability

Advanced: What strategies mitigate challenges in multi-step synthesis, such as low intermediate yields?

Methodological Answer:

  • Intermediate Trapping : Use protecting groups (e.g., Boc for amines) to stabilize reactive intermediates .
  • Flow Chemistry : Enhances control over exothermic steps (e.g., cyclization) and reduces side reactions .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments .

Advanced: How do solvent polarity and proticity influence reaction pathways in triazolopyrimidine synthesis?

Methodological Answer:

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize charged intermediates, favoring cyclization over dimerization .
  • Protic Solvents (EtOH, H₂O) : Promote proton transfer steps but may hydrolyze sensitive groups (e.g., methoxy) .
  • Solvent-Free Conditions : Reduce purification complexity but require precise temperature control to avoid decomposition .

Advanced: What methods detect and characterize reactive intermediates during synthesis?

Methodological Answer:

  • LC-MS with Trapping Agents : Quench intermediates with nucleophiles (e.g., methanol) for MS analysis .
  • Cryogenic NMR : Captures transient species at low temperatures (-40°C) .
  • Computational Modeling (DFT) : Predicts intermediate stability and reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.